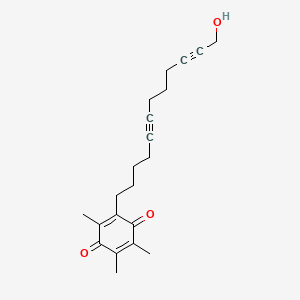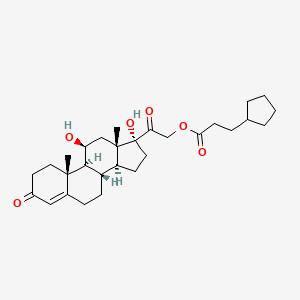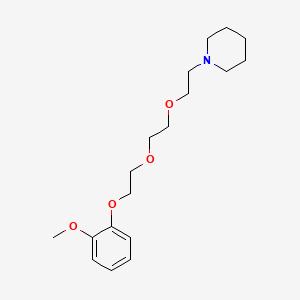
Docebenone
Vue d'ensemble
Description
La docébenone, également connue sous le nom d'AA-861, est un inhibiteur puissant, sélectif et actif par voie orale de l'enzyme 5-lipoxygénase. Cette enzyme joue un rôle crucial dans la biosynthèse des leucotriènes, qui sont des médiateurs inflammatoires. La docébenone a été étudiée pour ses applications thérapeutiques potentielles dans le traitement de diverses affections inflammatoires, notamment l'asthme d'origine allergique et la pancréatite aiguë .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la docébenone implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau benzoquinone et l'introduction de la chaîne latérale 12-hydroxydodeca-5,10-diyn-1-yle. Les conditions de réaction impliquent généralement l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants organiques tels que le diméthylsulfoxyde. Le produit final est purifié à l'aide de techniques chromatographiques pour atteindre une pureté élevée .
Méthodes de production industrielle
La production industrielle de la docébenone suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes de purification automatisés pour garantir une qualité et un rendement constants. Le processus implique également des mesures strictes de contrôle de la qualité pour répondre aux normes réglementaires .
Analyse Des Réactions Chimiques
Types de réactions
La docébenone subit diverses réactions chimiques, notamment :
Oxydation : La docébenone peut être oxydée pour former des dérivés de la quinone.
Réduction : La réduction de la docébenone conduit à la formation de dérivés de l'hydroquinone.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés de la quinone.
Réduction : Dérivés de l'hydroquinone.
Substitution : Dérivés de la benzoquinone substitués.
Applications de recherche scientifique
La docébenone a été largement étudiée pour ses applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier l'inhibition de la 5-lipoxygénase et la biosynthèse des leucotriènes.
Biologie : Recherchée pour ses effets sur les voies de signalisation cellulaire et les réponses inflammatoires.
Médecine : Explorée comme agent thérapeutique potentiel pour traiter les affections inflammatoires, telles que l'asthme d'origine allergique et la pancréatite aiguë.
Industrie : Utilisée dans le développement de médicaments anti-inflammatoires et comme outil de recherche en découverte de médicaments .
Mécanisme d'action
La docébenone exerce ses effets en inhibant l'enzyme 5-lipoxygénase, qui est impliquée dans la biosynthèse des leucotriènes à partir de l'acide arachidonique. En bloquant cette voie, la docébenone réduit la production de leucotriènes, qui sont de puissants médiateurs inflammatoires. Cette inhibition entraîne une diminution de l'inflammation et des symptômes associés. Les cibles moléculaires de la docébenone comprennent le site actif de la 5-lipoxygénase et diverses voies de signalisation impliquées dans l'inflammation .
Applications De Recherche Scientifique
Docebenone has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of 5-lipoxygenase and the biosynthesis of leukotrienes.
Biology: Investigated for its effects on cellular signaling pathways and inflammatory responses.
Medicine: Explored as a potential therapeutic agent for treating inflammatory conditions, such as allergy-related asthma and acute pancreatitis.
Industry: Utilized in the development of anti-inflammatory drugs and as a research tool in drug discovery .
Mécanisme D'action
Docebenone exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes from arachidonic acid. By blocking this pathway, this compound reduces the production of leukotrienes, which are potent inflammatory mediators. This inhibition leads to a decrease in inflammation and related symptoms. The molecular targets of this compound include the active site of 5-lipoxygenase and various signaling pathways involved in inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
Ziléuton : Un autre inhibiteur de la 5-lipoxygénase utilisé pour traiter l'asthme.
Montélukast : Un antagoniste des récepteurs des leucotriènes utilisé pour l'asthme et la rhinite allergique.
Pranlukast : Un autre antagoniste des récepteurs des leucotriènes utilisé pour des indications similaires
Unicité
La docébenone est unique en son genre par son inhibition sélective de la 5-lipoxygénase sans affecter les autres enzymes impliquées dans la voie de l'acide arachidonique. Cette sélectivité réduit le risque d'effets secondaires et en fait un candidat prometteur pour le traitement d'affections inflammatoires spécifiques .
Propriétés
IUPAC Name |
2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEABJKSGGRCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045125 | |
| Record name | Docebenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80809-81-0 | |
| Record name | Docebenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80809-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docebenone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080809810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docebenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AA-861 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOCEBENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XRX3BD53M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)











